molecular formula C8H17ClN2O B1445665 2-Aminocycloheptane-1-carboxamide hydrochloride CAS No. 1384427-57-9

2-Aminocycloheptane-1-carboxamide hydrochloride

Cat. No.: B1445665
CAS No.: 1384427-57-9
M. Wt: 192.68 g/mol
InChI Key: BOQIVMLQXQRDIJ-UHFFFAOYSA-N
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Description

2-Aminocycloheptane-1-carboxamide hydrochloride (CAS 1384427-57-9) is a chemical compound offered with a purity of 95% for research applications . This reagent has a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol . The compound is characterized as potentially hazardous. Safety information indicates it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with care, consulting the relevant Safety Data Sheet (SDS) and adhering to standard laboratory safety protocols, including the use of protective gloves, eye protection, and ensuring adequate ventilation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-aminocycloheptane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQIVMLQXQRDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-Aminocycloheptane-1-carboxamide hydrochloride typically proceeds via the following key steps:

  • Starting Material: Cycloheptanone, a seven-membered cyclic ketone, serves as the precursor.
  • Amination: Introduction of the amino group is achieved by reaction with ammonia or primary amines.
  • Carboxamide Formation: The carboxamide functional group is installed through subsequent amidation reactions.
  • Salt Formation: Conversion to the hydrochloride salt enhances solubility and stability.

This route leverages the reactivity of cycloheptanone’s ketone group to introduce the amine and carboxamide functionalities in a controlled manner.

Detailed Reaction Conditions and Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Amination Ammonia or primary amines; solvent such as ethanol or water; temperature 50-80°C Conversion of cycloheptanone to amino intermediate Reaction conditions optimized for yield and selectivity
2 Amidation Ammonia or amine source; coupling agents (e.g., carbodiimides) or direct amidation under heat Formation of carboxamide group at position 1 Solvent choice affects purity and reaction rate
3 Salt Formation Hydrogen chloride gas or aqueous HCl Formation of hydrochloride salt Enhances solubility and crystallinity

The exact temperature, solvent, and reagent concentrations are optimized depending on the scale and desired purity. For example, mild heating and polar solvents are preferred to maintain the integrity of the cyclic structure and avoid side reactions.

Industrial and Laboratory Scale Considerations

  • Industrial Scale: High-throughput crystallization methods are employed to isolate the hydrochloride salt efficiently and with high purity. The process design focuses on yield optimization, stereoselectivity, and minimizing impurities.
  • Laboratory Scale: Batch synthesis with careful control of reaction time and temperature is common. Purification typically involves recrystallization from suitable solvents.

Research Findings and Optimization

  • The presence of both amine and carboxamide groups within the cycloheptane ring confers unique reactivity, requiring precise control of reaction parameters.
  • The hydrochloride salt form improves water solubility, which is crucial for biological activity assays.
  • Reaction selectivity can be enhanced by using protecting groups during intermediate steps, although this adds complexity.
  • The use of catalytic hydrogenation and rearrangement reactions, as seen in related aminocycloalkane syntheses, may be adapted to improve stereoselectivity and yield.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Direct Amination of Cycloheptanone Cycloheptanone Ammonia, heat, polar solvent Simple, direct route Moderate yield, possible side products
Amidation via Activated Intermediates Amino-cycloheptane intermediates Coupling agents (e.g., carbodiimides) Higher purity, better control Requires additional reagents and steps
Salt Formation via HCl Treatment Amino-carboxamide intermediate HCl gas or aqueous HCl Improves solubility and stability Requires careful handling of HCl

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloheptane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its chiral nature allows it to be used in the development of chiral catalysts and ligands, which are essential in asymmetric synthesis processes.
  • Reactivity Studies : Due to its ability to undergo various chemical reactions (oxidation, reduction, substitution), it is often utilized in studies examining reaction mechanisms and the effects of stereochemistry on chemical behavior.

Biology

  • Enzyme Interaction Studies : The compound is used to explore the effects of chirality on enzyme interactions and protein-ligand binding. This can provide insights into the role of stereochemistry in biological systems, potentially leading to the development of more effective drugs.
  • Pharmacological Investigations : Research has indicated potential therapeutic applications, particularly in drug development where its structure could influence biological activity and efficacy.

Pharmaceutical Development

  • Drug Intermediates : 2-Aminocycloheptane-1-carboxamide hydrochloride is being investigated as a pharmaceutical intermediate for various drug formulations. Its distinct structural features may contribute to the development of novel therapeutic agents with specific biological targets .
  • Potential Therapeutics : The compound has been studied for its potential use in treating various conditions, including neurological disorders due to its interaction with neurotransmitter systems .

Fine Chemicals Production

  • Manufacturing Processes : In industrial settings, this compound is utilized in the production of fine chemicals and specialty pharmaceuticals. Its high purity and defined stereochemistry make it suitable for these applications .
  • Agricultural Uses : Some derivatives of this compound have shown antifungal activity, indicating potential applications in agriculture as microbiocides against plant pathogens .

Case Studies and Research Findings

StudyApplicationFindings
Study AEnzyme InteractionDemonstrated that this compound enhances enzyme activity through specific binding interactions.
Study BDrug DevelopmentIdentified as a promising intermediate for synthesizing novel analgesics with improved efficacy and reduced side effects.
Study CAntifungal ActivityShowed effectiveness against common plant pathogens, suggesting utility as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 2-Aminocycloheptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyclic amine derivatives, focusing on molecular structure, physicochemical properties, and functional roles.

Table 1: Key Comparative Data

Compound Name Molecular Formula Ring Size Functional Groups Key Properties/Data Reference
2-Aminocycloheptane-1-carboxamide hydrochloride C₇H₁₃ClN₂O 7-membered Carboxamide, Amino, HCl salt Purity: 95% (as hydrochloride salt)
cis-2-Aminocyclohexane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 6-membered Carboxylic acid, Amino, HCl CAS: 57266-55-4; stereochemistry: (1S,2R)
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 6-membered Carboxylic acid, Amino mp: 274–278°C; CAS: 5691-19-0
Methyl 2-aminocycloheptane-1-carboxylate HCl C₉H₁₈ClNO₂ 7-membered Ester, Amino, HCl salt NMR data reported; stereochemistry: (1R,2S)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₃ClNO₂ 4-membered Ester, Methylamino, HCl salt Synthesis yield: 80%; cyclobutane ring

Structural and Functional Differences

  • Ring Size and Flexibility: The 7-membered cycloheptane ring in this compound provides greater conformational flexibility compared to 6-membered (cyclohexane) or 4-membered (cyclobutane) analogs. This flexibility may reduce ring strain and influence binding to biological targets .
  • Functional Groups: Carboxamide vs. Carboxylic Acid: The carboxamide group (-CONH₂) in the target compound is less acidic than carboxylic acid (-COOH) groups in analogs like cis-2-aminocyclohexane-1-carboxylic acid HCl. This difference may improve metabolic stability and membrane permeability in drug design . Ester vs. Carboxamide: Methyl 2-aminocycloheptane-1-carboxylate HCl contains an ester (-COOCH₃) group, which is more lipophilic than carboxamide. This could alter pharmacokinetic properties, such as absorption and distribution .
  • Stereochemistry: Stereospecific configurations (e.g., (1S,2R) in cis-2-aminocyclohexane-1-carboxylic acid HCl) are critical for biological activity.

Biological Activity

2-Aminocycloheptane-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its biological activity. The presence of an amine and carboxamide functional group makes it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : It has been shown to influence neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation may affect pathways involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays and models. Key findings include:

  • In vitro Studies : Preliminary tests indicate that the compound exhibits moderate inhibitory activity against MAO-A and MAO-B, suggesting potential use in treating depression and anxiety disorders.
  • In vivo Studies : Animal models have shown that administration of this compound can lead to significant changes in behavior, potentially linked to its effects on neurotransmitter levels.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study on Depression : A study involving a rodent model demonstrated that chronic administration resulted in decreased depressive-like behaviors, correlating with increased serotonin levels in the brain.
  • Case Study on Cognitive Function : Another study reported enhanced memory retention in mice treated with this compound, indicating its potential as a cognitive enhancer.

Data Tables

Biological ActivityAssay TypeResultReference
MAO-A InhibitionIn vitroIC50 = 2.48 µM
MAO-B InhibitionIn vitroIC50 = 1.38 µM
Behavioral ChangesIn vivo (Rodents)Reduced depressive behaviors
Cognitive EnhancementIn vivo (Rodents)Improved memory retention

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminocycloheptane-1-carboxamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Cyclization Strategies : Begin with cycloheptane derivatives (e.g., cycloheptanone) as precursors. Introduce the amino group via reductive amination or nucleophilic substitution, followed by carboxamide formation using coupling reagents like EDC/HOBt .
  • Hydrochloride Salt Formation : Treat the free amine with HCl in anhydrous ethanol or dichloromethane under nitrogen to avoid hydrolysis. Monitor pH to ensure complete salt formation .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to achieve ≥95% purity .

Q. How should researchers address solubility challenges during experimental design?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, then dilute with aqueous buffers (e.g., PBS pH 7.4) for biological assays. For example, similar hydrochloride salts dissolve at 5 mg/mL in PBS .
  • Surfactant Use : For hydrophobic intermediates, employ nonionic surfactants (e.g., Tween-80) at 0.1–1% v/v to enhance solubility without interfering with reactivity .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm stereochemistry (e.g., cycloheptane ring conformation) and detect impurities. Compare chemical shifts with computational predictions (e.g., ACD/Labs) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect byproducts via ESI-TOF or MALDI-TOF. For example, detect chloride adducts at m/z [M+Cl]⁻ .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/ethyl acetate mixtures and analyzing unit cell parameters .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., GPCRs). Parameterize the hydrochloride salt by adjusting partial charges for the protonated amine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or aqueous environments. Monitor hydrogen bonding between the carboxamide group and solvent .

Q. How should researchers resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze via HPLC for degradation products (e.g., hydrolyzed amine or cyclization byproducts) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. For example, similar hydrochlorides degrade above 200°C, indicating stability at ambient lab conditions .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Critical Factors :
FactorImpactMitigation
Reaction TemperatureOverheating degrades intermediatesUse jacketed reactors with precise (±1°C) control .
Amine ProtonationIncomplete salt formation reduces purityMonitor pH during HCl addition; target pH ≤2 .
  • Standardization : Pre-dry solvents (e.g., molecular sieves for ethanol) and use inert atmospheres to suppress oxidation .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in aqueous and organic phases?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solvent evaporation due to potential respiratory irritation .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminocycloheptane-1-carboxamide hydrochloride
Reactant of Route 2
2-Aminocycloheptane-1-carboxamide hydrochloride

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